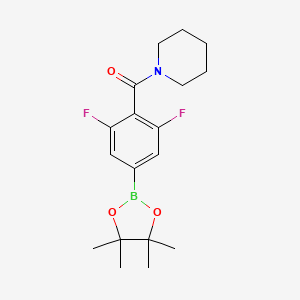

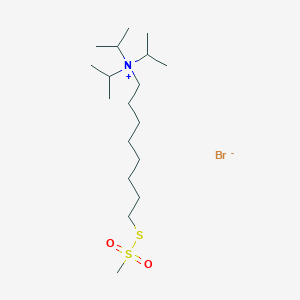

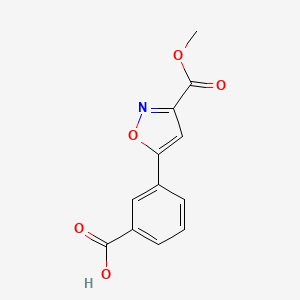

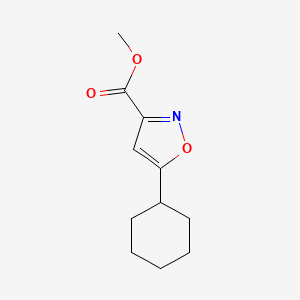

![molecular formula C19H11Cl2I2NO2 B15338894 N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rafoxanide is a halogenated salicylanilide compound primarily used as an anthelmintic agent. It is effective against liver flukes and certain gastrointestinal roundworms in livestock such as cattle, sheep, and goats . Rafoxanide works by disrupting the energy metabolism of parasites, leading to their death.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rafoxanide is synthesized through a multi-step process involving the following key steps :

Preparation of 2-chloro-4-nitrophenyl tert-chlorophenyl ether: This is achieved by reacting p-chlorophenol with 3,4-dichloronitrobenzene in the presence of a catalyst like cuprous chloride and a solvent such as dimethylformamide.

Hydrogenation: The 2-chloro-4-nitrophenyl tert-chlorophenyl ether is hydrogenated using a 10% palladium on carbon catalyst to form 4-amino-2-chlorophenyl tert-chlorophenyl ether.

Condensation: The final step involves reacting 4-amino-2-chlorophenyl tert-chlorophenyl ether with 3,5-diiodosalicyloyl chloride to produce rafoxanide.

Industrial Production Methods: Industrial production of rafoxanide follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Rafoxanide undergoes various chemical reactions, including:

Oxidation: Rafoxanide can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitro group in the intermediate compounds can be reduced to an amino group using hydrogenation.

Substitution: Halogenation and other substitution reactions are involved in the synthesis of rafoxanide.

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for hydrogenation, and phosphorus trichloride for chlorination. The major products formed from these reactions are intermediates that lead to the final rafoxanide compound .

Applications De Recherche Scientifique

Rafoxanide has several scientific research applications:

Antimicrobial Activity: It has shown potential in combating multidrug-resistant bacteria and fungi.

Cancer Research: Rafoxanide induces immunogenic cell death in colorectal cancer cells, making it a potential candidate for cancer therapy.

Veterinary Medicine: It is widely used to control parasitic infections in livestock, improving animal health and productivity.

Mécanisme D'action

Rafoxanide exerts its effects by uncoupling oxidative phosphorylation in parasites. This leads to reduced adenosine triphosphate levels, decreased glycogen content, and accumulation of succinate, ultimately causing the death of the parasites . It also induces apoptosis in cancer cells by reducing mitochondrial membrane potential and regulating the caspase pathway .

Comparaison Avec Des Composés Similaires

Closantel: Another halogenated salicylanilide used as an anthelmintic.

Oxyclozanide: Used to treat liver fluke infections in livestock.

Niclosamide: Primarily used to treat tapeworm infections.

Propriétés

Formule moléculaire |

C19H11Cl2I2NO2 |

|---|---|

Poids moléculaire |

610.0 g/mol |

Nom IUPAC |

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodobenzamide |

InChI |

InChI=1S/C19H11Cl2I2NO2/c20-12-1-4-16(5-2-12)26-18-6-3-15(10-17(18)21)24-19(25)11-7-13(22)9-14(23)8-11/h1-10H,(H,24,25) |

Clé InChI |

QHPHCPZYIYMODT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)I)I)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

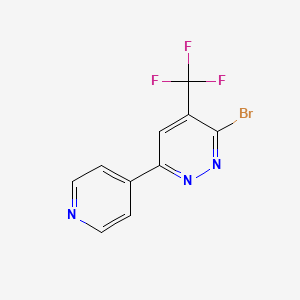

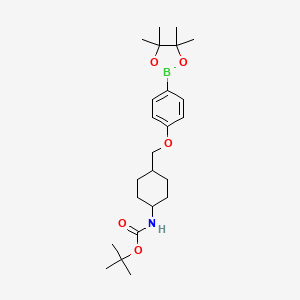

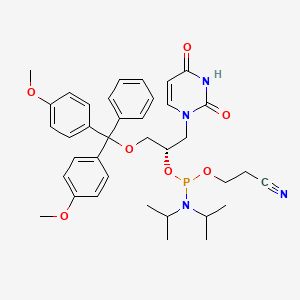

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)